REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:9]=1[CH2:15][C:16](O)=[O:17]>C(OCC)C>[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:9]=1[CH2:15][CH2:16][OH:17] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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13.75 g
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Type
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reactant
|
Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=CC=C1)Cl)CC(=O)O
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Type
|
CUSTOM
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Details
|
The resulting slurry was stirred for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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TEMPERATURE
|
Details
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was refluxed for 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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quenched by slow addition of a sodium sulfate saturated aqueous solution (25 mL)
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
WASH
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Details
|
the insoluble was carefully washed with diethyl ether (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined ether filtrates were dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CCO)C(=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.6 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |